

PQR620: A Technical Guide to a Novel mTORC1/2 Inhibitor

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Compound of Interest

Compound Name: PQR620

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Abstract

PQR620 is a novel, potent, and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][2] Developed as a brain-penetrant therapeutic agent, **PQR620** has demonstrated significant anti-proliferative activity in various cancer models and has shown promise in the treatment of neurological disorders, such as epilepsy.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **PQR620**, including detailed experimental protocols and a summary of key quantitative data.

Discovery and Rationale

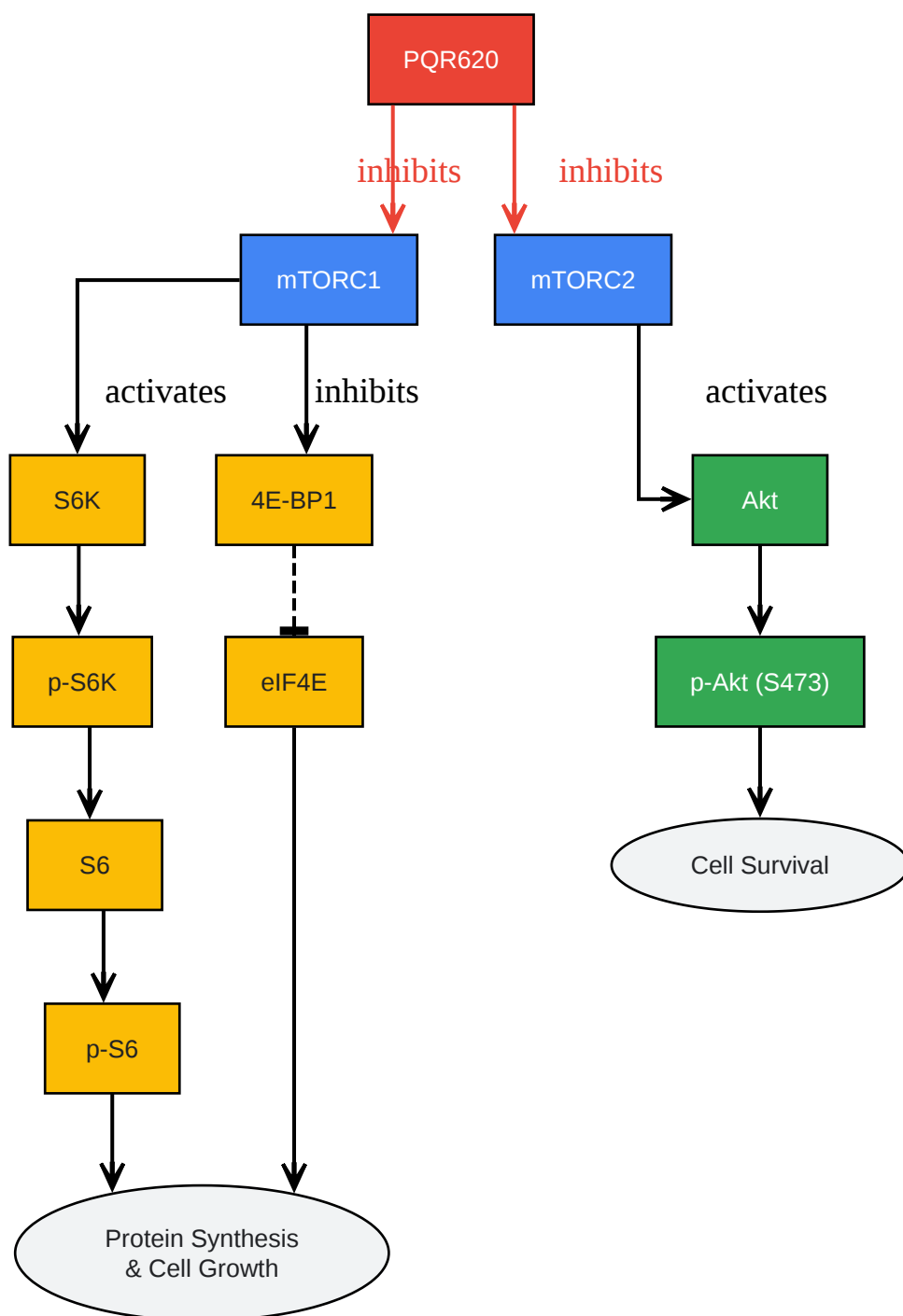
PQR620 was developed from the dual PI3K/mTOR inhibitor, PQR309, with the strategic goal of enhancing selectivity for mTOR and improving blood-brain barrier penetration.[3] Computational modeling and structure-activity relationship (SAR) studies guided the chemical modifications to reduce binding to phosphoinositide 3-kinase (PI3K) while increasing affinity for mTOR.[1] This led to the synthesis of a 1,3,5-triazine derivative with a difluoromethyl group and substituted morpholino moieties, resulting in a compound with high potency and over 1000-fold selectivity for mTOR over PI3K α . [1][4]

Mechanism of Action

PQR620 exerts its therapeutic effects by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival. By targeting both mTORC1 and mTORC2, **PQR620** provides a more comprehensive blockade of the mTOR signaling pathway compared to first-generation allosteric inhibitors like rapamycin, which primarily inhibit mTORC1.^[5]

The inhibition of mTORC1 by **PQR620** leads to the dephosphorylation of its downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This, in turn, suppresses protein synthesis and cell growth. The concurrent inhibition of mTORC2 by **PQR620** prevents the phosphorylation and activation of Akt at serine 473, a critical step in the full activation of this pro-survival kinase.^[5]

Signaling Pathway Diagram



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Caption: **PQR620** inhibits both mTORC1 and mTORC2 signaling pathways.

Quantitative Data Summary

Table 1: In Vitro Activity of PQR620

| Assay Type | Target/Cell Line | Result | Reference |
|-------------------------------|--------------------------------------|-------------|-----------|
| Biochemical Assay | | | |
| mTOR Kinase Inhibition (Ki) | mTOR | 10.8 nM | [1][6] |
| PI3K α Inhibition (Ki) | PI3K α | 4.2 μ M | [6] |
| Cellular Assays (IC50) | | | |
| p-Akt (S473) Inhibition | A2058 melanoma | 0.2 μ M | [4] |
| p-S6 (S235/236) Inhibition | A2058 melanoma | 0.1 μ M | [4] |
| Cell Proliferation | 66 cancer cell line panel (mean) | 919 nM | [6] |
| Cell Proliferation | 44 lymphoma cell line panel (median) | 250 nM | [4] |

Table 2: In Vivo Pharmacokinetics of PQR620 in Mice

| Parameter | Value | Species | Reference |
|----------------------------------|------------|-----------------------------|-----------|
| Time to Max Concentration (Tmax) | 30 minutes | C57BL/6J and Sprague-Dawley | [1][2] |
| Half-life (t1/2) | > 5 hours | C57BL/6J and Sprague-Dawley | [1][2] |
| Brain:Plasma Ratio | ~1.6 | Mouse | [7] |

Key Preclinical Studies and Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency of **PQR620** against mTOR and PI3K α kinases.

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) displacement assay was used.[1]

- Recombinant human mTOR or PI3K α kinase was incubated with a fluorescently labeled ATP competitive ligand (tracer) and a lanthanide-labeled antibody.
- **PQR620** was serially diluted and added to the reaction mixture.
- The ability of **PQR620** to displace the tracer from the kinase active site was measured by a decrease in the FRET signal.
- Ki values were calculated from the dose-response curves.

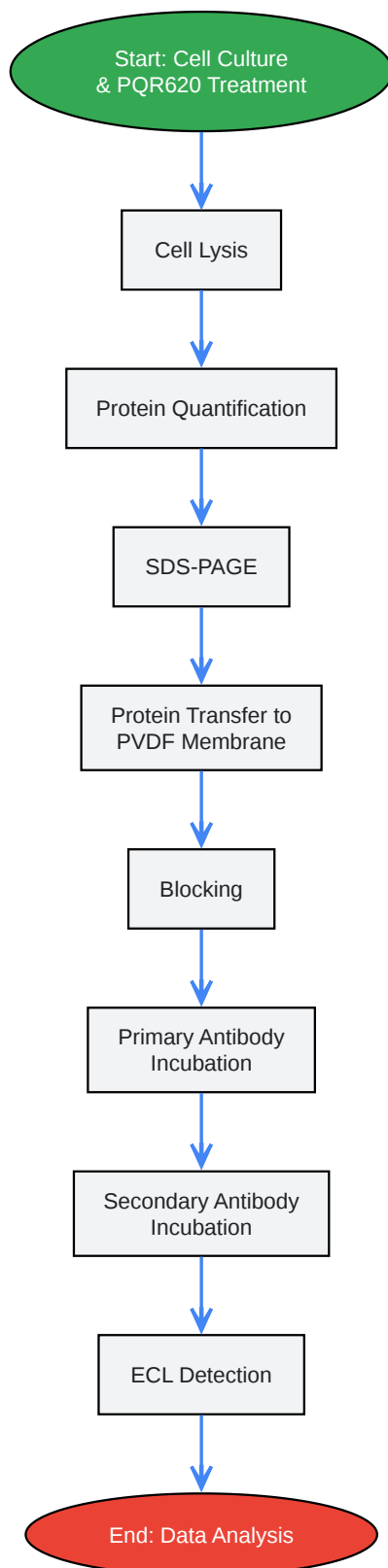
Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the effect of **PQR620** on the phosphorylation of mTORC1 and mTORC2 downstream targets in cancer cells.

Methodology:

- Cell Culture and Treatment: A2058 melanoma cells were cultured in appropriate media and treated with varying concentrations of **PQR620** for a specified time (e.g., 24 hours).
- Cell Lysis: Cells were washed with ice-cold PBS and lysed in a buffer containing 20 mM Tris-HCl (pH 8), 138 mM NaCl, 2.7 mM KCl, 5% glycerol, and 1% NP-40, supplemented with protease and phosphatase inhibitors.^[1]
- Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: Membranes were blocked and incubated with primary antibodies against p-Akt (Ser473), Akt, p-S6 (Ser235/236), and S6, followed by incubation with HRP-conjugated secondary antibodies.
- Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow: Western Blot



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Caption: A typical workflow for a Western blot experiment.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of **PQR620** in a mouse model of human cancer.

Methodology:

- Cell Implantation: OVCAR-3 ovarian carcinoma cells were subcutaneously injected into the flank of immunodeficient mice.[1]
- Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size.
- Drug Administration: **PQR620** was administered orally once daily.[8]
- Tumor Volume Measurement: Tumor size was measured regularly using calipers, and tumor volume was calculated.
- Data Analysis: Tumor growth inhibition was determined by comparing the tumor volumes of the **PQR620**-treated group to the vehicle-treated control group.

Tuberous Sclerosis Complex (TSC) Mouse Model of Epilepsy

Objective: To assess the anti-seizure activity of **PQR620** in a genetically engineered mouse model of epilepsy.

Methodology:

- Animal Model: A Tuberous Sclerosis Complex (TSC) mouse model was utilized, which exhibits spontaneous epileptic seizures.[1][2]
- Drug Administration: **PQR620** was administered to the mice.
- Seizure Monitoring: Seizure activity was monitored and quantified.
- Data Analysis: The effect of **PQR620** on seizure frequency and/or threshold was compared to baseline or a vehicle control group.[2]

Conclusion

PQR620 is a highly potent and selective dual mTORC1/mTORC2 inhibitor with excellent brain penetrance.[1][2] Preclinical studies have demonstrated its efficacy in inhibiting cancer cell proliferation and reducing seizure activity in relevant animal models.[1][2] The data presented in this technical guide support the continued development of **PQR620** as a promising therapeutic agent for the treatment of various cancers and neurological disorders characterized by mTOR pathway dysregulation.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifesciences.tecan.com [lifesciences.tecan.com]
- 5. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. psychogenics.com [psychogenics.com]
- 8. The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
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